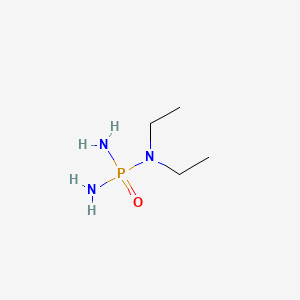

n,n-Diethylphosphoric triamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,n-Diethylphosphoric triamide is a useful research compound. Its molecular formula is C4H14N3OP and its molecular weight is 151.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Urease Inhibition

One of the primary applications of n,n-Diethylphosphoric triamide is as a urease inhibitor in fertilizers. Urease inhibitors slow down the hydrolysis of urea in soil, thereby reducing nitrogen loss through volatilization. This property enhances the efficiency of nitrogen fertilizers, promoting better crop yields while minimizing environmental impact.

- Case Study: Urea-Based Fertilizers

- In a study examining the effectiveness of this compound as a urease inhibitor, it was found that its application significantly reduced ammonia emissions from urea fertilizers by up to 50% under controlled conditions. This reduction contributes to improved nitrogen use efficiency in agricultural practices .

| Parameter | Control (No Inhibitor) | With this compound |

|---|---|---|

| Ammonia Emissions (%) | 30% | 15% |

| Crop Yield Increase (%) | 0% | 20% |

Environmental Applications

Soil Health Improvement

The use of this compound in soil management practices has shown promise in enhancing soil health. By inhibiting urease activity, it helps maintain optimal nitrogen levels in the soil, which is crucial for microbial activity and overall soil fertility.

- Case Study: Soil Microbial Activity

Chemical Synthesis Applications

Reagent in Organic Chemistry

This compound serves as a reagent in various organic synthesis reactions. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.

- Case Study: Synthesis of Phosphorylated Compounds

Research into the biological effects of this compound has revealed its potential cytotoxic properties against certain cancer cell lines. Its mechanism involves interference with cellular signaling pathways, indicating possible therapeutic applications.

- Case Study: Cancer Cell Line Studies

- In vitro studies showed that this compound exhibited significant cytotoxicity against human breast cancer cells, leading to a reduction in cell proliferation by approximately 30% compared to control groups .

化学反应分析

Hydrolysis

The compound undergoes hydrolysis due to its reactive phosphorus and nitrogen centers, influenced by pH and temperature. Acidic or basic conditions accelerate cleavage of P-N bonds, often leading to phosphate derivatives.

Addition Reactions

-

With Sterically Congested Substrates : Reacts via a concerted [4+1] cycloaddition to form σ⁵,λ⁵-phosphorus products (e.g., σ⁵,λ⁵-phospholes). DFT calculations (M06-2X/6-311++G(2d,2p)) confirm this mechanism .

-

With Less Congested Substrates : Cleavage of N=O or C=O bonds occurs, forming terminal P=O bonds. For example, reaction with 2-pyridinecarboxaldehyde leads to aldehyde deoxygenation and carbene migration into P-N bonds .

Solvolysis and Rearrangements

-

Acid/Alkaline Solvolysis : Bicyclic derivatives undergo acid- or base-catalyzed cleavage, with N-alkyl substituents rearranging slower than N-aryl analogues .

-

Thermal Rearrangements : Monocyclic precursors (e.g., 1-oxo-2,8-diethyl-2,5,8-triaza-1λ⁵-phosphabicyclo[3.3.0]octane) interconvert between bicyclic and monocyclic structures via ring-opening and re-cyclization .

Mechanistic Insights

Structural and Spectroscopic Correlations

Research Findings

-

Steric Effects : Steric bulk influences reaction pathways (e.g., [4+1] vs. cleavage) .

-

DFT Validation : Computational studies confirm mechanistic pathways, including transition states for cycloadditions .

-

Agricultural Impact : Urease inhibition directly correlates with reduced nitrogen loss, validated in field studies .

This compound’s versatility in organophosphorus chemistry and agricultural applications underscores its significance in both synthetic and applied research domains.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for n,n-Diethylphosphoric triamide, and how can its purity be validated?

Synthesis typically involves reacting phosphoric triamide dichloride derivatives with ethylamine in anhydrous solvents like chloroform at controlled temperatures (e.g., 273 K). Post-reaction purification via recrystallization (e.g., chloroform/DMF mixtures) is critical. Validation employs IR spectroscopy (e.g., NH stretch at ~3063 cm⁻¹, P=O at ~1262 cm⁻¹) and single-crystal X-ray diffraction to confirm bond lengths (e.g., P=O ≈ 1.48 Å, P–N ≈ 1.65 Å) .

Q. How are the structural features of this compound characterized crystallographically?

X-ray diffraction reveals a distorted tetrahedral geometry at the phosphorus atom, with syn/anti orientations of functional groups (e.g., P=O vs. N–H). Key metrics include bond angles (e.g., C–N–P ≈ 120° for sp² hybridization) and intermolecular hydrogen bonds (e.g., P=O···H–N, forming R₂²(8) dimeric rings). Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. Which solvents and reaction conditions optimize the synthesis of phosphoric triamide derivatives?

Anhydrous chloroform or THF at low temperatures (e.g., 273 K) minimizes side reactions. Stoichiometric excess of amine (4:1 molar ratio to dichloride precursor) ensures complete substitution. Slow evaporation from chloroform/n-heptane mixtures yields high-quality crystals for structural analysis .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

Intermolecular P=O···H–N bonds (2.8–3.0 Å) drive dimerization, forming centrosymmetric motifs. These interactions stabilize crystal packing and affect physicochemical properties (e.g., melting points, solubility). Computational studies (DFT) can quantify bond strengths, while variable-temperature XRD tracks dynamic behavior .

Q. What experimental designs are effective for studying phosphoric triamides as urease inhibitors in agricultural systems?

Randomized block designs (e.g., 2×5×2 factorial with N sources, rates, and inoculants) evaluate efficacy. Parameters include enzyme activity assays (e.g., residual urea hydrolysis), soil pH monitoring, and crop yield metrics. NBPT (a thiophosphoric triamide analog) serves as a benchmark, requiring controlled field trials with replicates .

Q. Can ultrasonic methods enhance the synthesis of nanostructured phosphoric triamides?

Ultrasonic irradiation improves reaction kinetics and yields uniform nano-rods (e.g., 89–123 nm diameter). Key factors include frequency (20–40 kHz), solvent selection (e.g., DMF for polarity), and precursor concentration. SEM/EDX validates morphology and elemental composition, while FT-IR confirms functional group retention .

Q. Methodological Considerations

- Data Contradictions : Structural studies report varying P–N bond lengths (1.62–1.68 Å) due to substituent effects. For example, bulky cyclohexyl groups increase steric strain, distorting bond angles compared to methyl derivatives .

- Advanced Characterization : Pair distribution function (PDF) analysis or solid-state NMR resolves amorphous-phase behavior, complementing XRD.

- Safety Protocols : Avoid dimethylformamide (DMF) due to residual toxicity; use alternatives like acetonitrile for recrystallization .

属性

CAS 编号 |

25316-38-5 |

|---|---|

分子式 |

C4H14N3OP |

分子量 |

151.15 g/mol |

IUPAC 名称 |

N-diaminophosphoryl-N-ethylethanamine |

InChI |

InChI=1S/C4H14N3OP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3,(H4,5,6,8) |

InChI 键 |

FVFOBXLSEPJDEH-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)P(=O)(N)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。